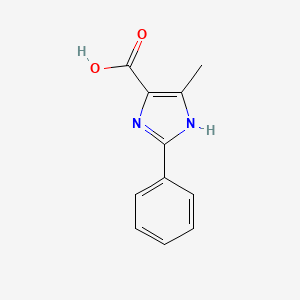
1-(ピラジン-2-イル)ピペリジン-4-オール
概要
説明
1-(Pyrazin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H13N3O. It is a derivative of piperidine, featuring a pyrazin-2-yl group attached to the fourth carbon of the piperidine ring
科学的研究の応用
1-(Pyrazin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 1-(Pyrazin-2-yl)piperidin-4-ol is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may be used to develop new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of treatments for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, 1-(Pyrazin-2-yl)piperidin-4-ol is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, such as catalysts or additives.
作用機序
Target of Action
The primary target of the compound 1-(Pyrazin-2-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
1-(Pyrazin-2-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound structure . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-(Pyrazin-2-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells .
Result of Action
The result of the action of 1-(Pyrazin-2-yl)piperidin-4-ol is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound inhibits the entry of macrophage-tropic (R5) HIV-1 strains . This results in a slower progression to AIDS and a better response to treatment in infected individuals .
生化学分析
Biochemical Properties
It is known that this compound has been synthesized and characterized by IR, Raman, 1H NMR, and UV-Vis spectroscopy
Cellular Effects
It has been suggested that this compound may have potential for the treatment of HIV, indicating that it may interact with cellular processes related to viral entry and replication
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of piperidin-4-ol with pyrazin-2-yl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(Pyrazin-2-yl)piperidin-4-ol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
化学反応の分析
1-(Pyrazin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation of 1-(Pyrazin-2-yl)piperidin-4-ol can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major product formed is typically the corresponding ketone or carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction of 1-(Pyrazin-2-yl)piperidin-4-ol can yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions involving 1-(Pyrazin-2-yl)piperidin-4-ol often require nucleophiles such as alkyl halides or amines. These reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
類似化合物との比較
Piperidine
Pyrazin-2-yl derivatives
Other piperidin-4-ol derivatives
特性
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7-8,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZNWLWBIBYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636000 | |
| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420844-68-4 | |
| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)


![1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1604607.png)





![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)
![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)

